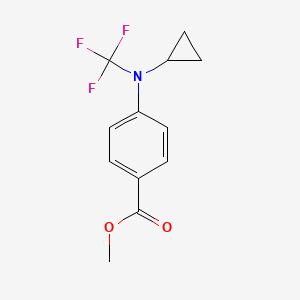
(2-Chlorophenyl)diphenyl-d5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)diphenyl-d5-methanol is a deuterium-labeled compound, specifically a deuterated analog of (2-Chlorophenyl)diphenylmethanol. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)diphenyl-d5-methanol typically involves the deuteration of (2-Chlorophenyl)diphenylmethanol. Deuteration can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific reaction conditions may vary, but they generally involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound often involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated product. The use of specialized equipment and stringent quality control measures are essential to achieve the desired isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorophenyl)diphenyl-d5-methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)diphenyl-d5-methanol is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Studies: Employed in studies involving enzyme kinetics and receptor binding.
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl)diphenyl-d5-methanol is primarily related to its role as a tracer in pharmacokinetic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantitation using mass spectrometry. This helps in tracking the compound’s distribution and metabolism in biological systems. The molecular targets and pathways involved depend on the specific application and the parent compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chlorophenyl)diphenylmethanol: The non-deuterated analog.
(2-Chlorophenyl)diphenyl-d4-methanol: Another deuterated analog with four deuterium atoms.
(2-Chlorophenyl)diphenyl-d6-methanol: A deuterated analog with six deuterium atoms.
Uniqueness
(2-Chlorophenyl)diphenyl-d5-methanol is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of five deuterium atoms offers a balance between isotopic enrichment and maintaining the compound’s chemical properties .
Eigenschaften
Molekularformel |
C19H15ClO |
|---|---|
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
(2-chlorophenyl)-bis(2,3,4,5,6-pentadeuteriophenyl)methanol |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D |
InChI-Schlüssel |
KTVAHLGKTSPDOG-CRDOFXDFSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2Cl)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)









